methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate
Description
Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate is a benzimidazole derivative characterized by a chloromethyl (-CH2Cl) group at position 2 and a methyl carboxylate (-COOCH3) group at position 5 of the benzimidazole core. This compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization for drug discovery. Its synthesis typically involves chlorination of (1H-benzimidazole-2-yl)methanol precursors using reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) . Modifications at the chloromethyl position allow the introduction of diverse substituents, making it valuable for structure-activity relationship (SAR) studies. Derivatives of this compound have been explored for antibacterial and antitumor applications, with ongoing research into optimizing pharmacological profiles .
Properties
IUPAC Name |
methyl 2-(chloromethyl)-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)13-9(5-11)12-7/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJPQNYLAADYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The chloromethyl group can be introduced by subsequent chloromethylation using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido, amino, or thiol-substituted benzimidazoles.
Oxidation Products: Oxidized derivatives of the benzimidazole ring.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate has been investigated for its potential therapeutic effects, particularly in antiviral and anticancer activities.
Antiviral Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit potent antiviral properties. For instance, compounds derived from benzimidazole structures have shown effectiveness against viruses such as enteroviruses and Herpes Simplex Virus (HSV). This compound is noted for its enhanced reactivity due to the chloromethyl group, making it a valuable intermediate in synthesizing antiviral agents .
Case Study:
- Compound Efficacy: In a series of experiments, derivatives of this compound were tested against Coxsackie virus and exhibited IC50 values lower than standard antiviral drugs, indicating strong potential for development into effective treatments .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that benzimidazole derivatives can induce apoptosis in cancer cell lines.
Case Study:
- In Vivo Studies: In tumor-bearing mice models, this compound demonstrated significant tumor growth suppression compared to control groups. The mechanism of action appears linked to the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Synthesis Example:
A common method involves the reaction of methyl 1H-benzimidazole-5-carboxylate with chloromethyl methyl ether in the presence of a suitable catalyst. This method has been optimized for yield and purity, achieving over 85% yield with high purity levels .
Agrochemical Applications
Beyond pharmaceuticals, this compound finds applications in agrochemicals as well.
Pesticidal Activity
Research indicates that compounds with similar structural features can exhibit fungicidal properties against various plant pathogens.
Case Study:
- Fungicidal Testing: Compounds derived from this compound were tested against fungal strains affecting crops. Results showed promising fungicidal activity comparable to commercial fungicides .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methyl-1H-benzimidazole | Contains a methyl group at position 6 | Lacks chloromethyl functionality |
| 2-(Chloromethyl)-6-methyl-1H-benzimidazole | Similar core structure with different substitution | Exhibits different reactivity profiles |
| Methyl 2-(methylthio)-1-methyl-1H-benzimidazole | Contains a methylthio group instead of chloromethyl | Potentially different biological activities |
The presence of the chloromethyl group in this compound enhances its reactivity and biological activity compared to other derivatives, making it particularly valuable in synthetic organic chemistry and medicinal applications.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate are influenced by its substitution pattern. Below is a detailed comparison with structurally related benzimidazole derivatives:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Findings:
Substituent Effects on Activity :
- The chloromethyl group at position 2 enhances reactivity for further derivatization but may reduce solubility compared to bulkier groups (e.g., 4-methylpiperidinyl) .
- Carboxylate esters at position 5 or 7 (e.g., TCV-116) improve bioavailability and target binding in antihypertensive agents .
- Bulky aryl groups at position 2 (e.g., 4-fluoro-3-nitrophenyl in compound 5a) correlate with antitumor potency by inducing apoptosis .
Synthetic Flexibility: Chlorination of (1H-benzimidazole-2-yl)methanol is a common step for introducing chloromethyl groups . Microwave-assisted synthesis (e.g., in ) reduces reaction times for derivatives with complex substituents .
ADME and Safety: Derivatives like compound 15 (position 2: 4-methylpiperidinyl) show favorable ADME profiles, complying with Lipinski’s rules .
Biological Activity
Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its pharmacological significance. The presence of the chloromethyl group enhances its reactivity, allowing it to participate in various nucleophilic substitution reactions. This structural feature is crucial for its biological activity, particularly in interactions with nucleophilic sites in proteins, which can lead to alterations in their function.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit mammalian type I DNA topoisomerase, an enzyme critical for DNA replication and transcription. Inhibition of this enzyme can lead to cytotoxic effects against cancer cells, making this compound a potential candidate for cancer therapy.
In vivo studies have demonstrated that derivatives of this compound can suppress tumor growth in murine models. For instance, one study reported that a related benzimidazole derivative significantly reduced tumor size in treated mice compared to controls .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Various studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives of this compound have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin against resistant strains such as Staphylococcus aureus .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target proteins. This interaction can lead to the inhibition of essential enzymes involved in cellular processes, such as DNA replication and repair. Additionally, the chloromethyl group allows for further modifications that can enhance biological activity or selectivity towards specific targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. Various studies have explored how modifications to the benzimidazole core influence its biological properties:
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:
- Study on Anticancer Activity : A recent study assessed the anticancer effects of a series of benzimidazole derivatives, including this compound, demonstrating significant apoptosis induction in MCF-7 breast cancer cells with an IC50 value indicating potent activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various benzimidazole derivatives, revealing that compounds similar to this compound exhibited strong activity against multi-drug resistant strains, supporting their potential use as therapeutic agents .
Q & A
Basic: What are the common synthetic routes for methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives with urea or thiourea under acidic conditions, followed by chlorination using POCl₃ to introduce the chloromethyl group at the 2-position. Key steps include:
- Cyclization : Reacting o-phenylenediamine derivatives with urea in ethanol under reflux to form the benzimidazole core .
- Chlorination : Treating the intermediate with POCl₃ at 80–100°C to achieve substitution at the 2-position. Excess POCl₃ (3–5 equivalents) and prolonged reaction times (4–6 hours) improve yields .
- Esterification : Methylation of the carboxyl group using methyl chloroformate in the presence of a base (e.g., triethylamine) .
Critical Factors : Temperature control during chlorination, stoichiometric ratios of POCl₃, and purification via column chromatography (silica gel, ethyl acetate/hexane) are essential for reproducibility.
Advanced: How can researchers optimize the chlorination step using POCl₃ to minimize side reactions?
Methodological Answer:
Optimization strategies include:
- Controlled Reagent Addition : Slow addition of POCl₃ to prevent exothermic side reactions (e.g., decomposition of the benzimidazole core).
- Solvent Selection : Use of anhydrous dichloromethane or toluene to enhance solubility and reduce hydrolysis of POCl₃ .
- Catalytic Additives : Addition of DMF (0.1–0.5 eq) as a catalyst to accelerate chlorination while suppressing over-chlorination .
- Post-Reaction Quenching : Careful neutralization with ice-cold sodium bicarbonate to avoid ester group hydrolysis.
Validation : Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Confirm the benzimidazole core (aromatic protons at δ 7.2–8.1 ppm), chloromethyl group (δ 4.5–4.8 ppm), and methyl ester (δ 3.8–3.9 ppm) .
- LC-MS : Verify molecular ion peaks ([M+H]⁺ expected at m/z ~240–250) and fragmentation patterns to assess purity .
- FT-IR : Identify ester carbonyl stretches (~1700 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .
- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₉ClN₂O₂) .
Advanced: How do structural modifications at the 2-position affect the compound's biological activity?
Methodological Answer:
- Substitution Studies : Replacing the chloromethyl group with bulkier substituents (e.g., 4-methylpiperidinyl) enhances antibacterial activity by improving membrane penetration .
- Electrophilicity : The chloromethyl group's reactivity enables nucleophilic substitutions (e.g., with thiols or amines), which can modulate toxicity profiles .
- SAR Insights : Derivatives with electron-withdrawing groups at the 2-position show improved stability in biological matrices but reduced solubility .
Experimental Design : Compare MIC (Minimum Inhibitory Concentration) values against S. aureus and E. coli for analogs synthesized via parallel library approaches .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Antimicrobial Agents : Serves as a scaffold for developing broad-spectrum antibiotics targeting DNA gyrase .
- Kinase Inhibitors : The chloromethyl group facilitates covalent binding to cysteine residues in kinase active sites .
- Prodrug Design : Ester hydrolysis in vivo releases the active carboxylic acid, enabling pH-dependent drug delivery .
Advanced: What strategies address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing to reduce inter-lab variability .
- Counter-Screening : Test compounds against isogenic mutant strains (e.g., E. coli ΔtolC) to differentiate target-specific effects from nonspecific toxicity .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., ciprofloxacin) to account for batch-to-batch variability .
Basic: How is the stability of this compound under different storage conditions assessed?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light Sensitivity : Expose to UV light (254 nm) for 48 hours; quantify decomposition products (e.g., demethylated analogs) .
- Recommendations : Store in amber vials at –20°C under argon to prevent hydrolysis of the chloromethyl group .
Advanced: What computational methods predict reactivity for designing derivatives?
Methodological Answer:
- DFT Calculations : Model transition states for chloromethyl group reactions (e.g., with nucleophiles) using Gaussian09 at the B3LYP/6-31G(d) level .
- Molecular Docking : Predict binding modes to biological targets (e.g., S. aureus FabI) using AutoDock Vina .
- QSAR Models : Train models on datasets with logP, polar surface area, and Hammett σ constants to optimize bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
